molecular formula C22H20ClFN4O B2508481 N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide CAS No. 339011-43-7

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide

Cat. No.: B2508481
CAS No.: 339011-43-7
M. Wt: 410.88
InChI Key: UXWSALMQNZFEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a ligand in receptor studies and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.

    Coupling with Pyridine Derivative: The next step involves the coupling of the piperazine intermediate with a pyridine-3-carboxylic acid derivative. This reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Chlorophenyl Group: The final step is the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its activity at various neurotransmitter receptors.

    Receptor Studies: The compound is used as a ligand in binding studies to investigate receptor-ligand interactions, which is crucial for drug discovery and development.

    Biological Research: It is employed in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may also find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]pyridine-3-carboxamide
  • N-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxamide
  • N-(4-chlorophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O/c23-16-7-9-17(10-8-16)26-22(29)18-4-3-11-25-21(18)28-14-12-27(13-15-28)20-6-2-1-5-19(20)24/h1-11H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWSALMQNZFEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.